molecular formula C12H7NO2S2 B14375695 2-Nitrothianthrene CAS No. 89880-56-8

2-Nitrothianthrene

Katalognummer: B14375695
CAS-Nummer: 89880-56-8
Molekulargewicht: 261.3 g/mol
InChI-Schlüssel: NAINMSQQJXGAKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitrothianthrene is an organic compound with the molecular formula C12H7NO2S2. It is a derivative of thianthrene, a sulfur-containing heterocyclic compound. The presence of the nitro group (−NO2) in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitrothianthrene can be synthesized through several methods. One common approach involves the nitration of thianthrene using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group into the thianthrene ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitrothianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Nitrothianthrene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Nitrothianthrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and protein function .

Vergleich Mit ähnlichen Verbindungen

    2-Nitronaphthalene: Another nitro compound with a similar structure but different chemical properties.

    Thianthrene: The parent compound without the nitro group.

    2-Aminothianthrene: The reduced form of 2-Nitrothianthrene

Uniqueness: this compound is unique due to the presence of both sulfur atoms and the nitro group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

89880-56-8

Molekularformel

C12H7NO2S2

Molekulargewicht

261.3 g/mol

IUPAC-Name

2-nitrothianthrene

InChI

InChI=1S/C12H7NO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H

InChI-Schlüssel

NAINMSQQJXGAKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.